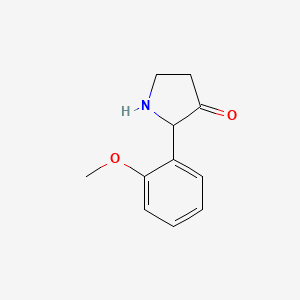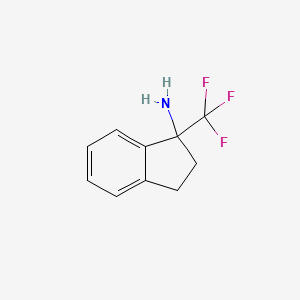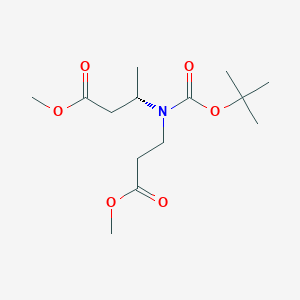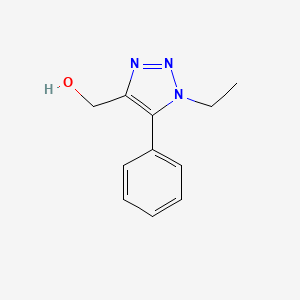
(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol can be achieved through “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in an aqueous medium with copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors has also been explored to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuretic and antiglaucoma activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential as an enzyme inhibitor and its overall stability .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1-ethyl-5-phenyltriazol-4-yl)methanol |
InChI |
InChI=1S/C11H13N3O/c1-2-14-11(10(8-15)12-13-14)9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |
InChI Key |
FRGRFXSIFDBTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15277189.png)
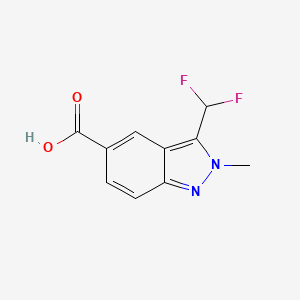
![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
![tert-Butyl (S)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15277205.png)
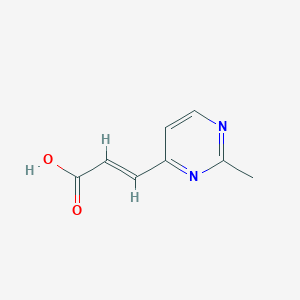

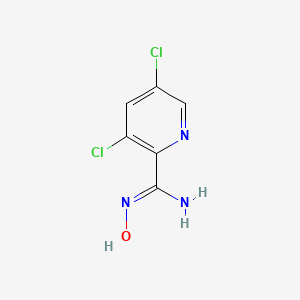
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
![5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15277244.png)
